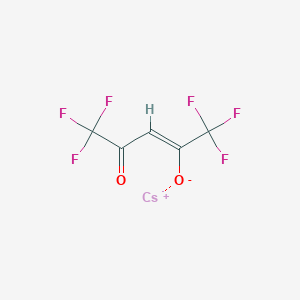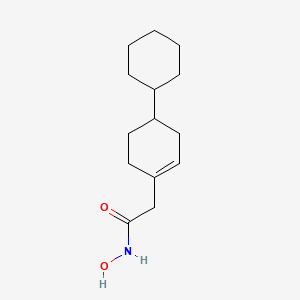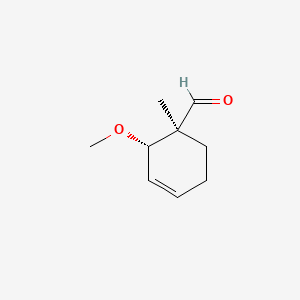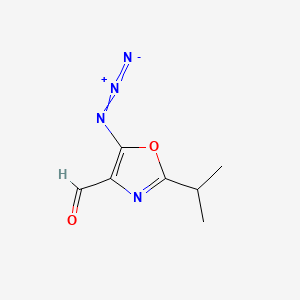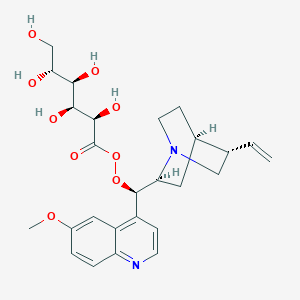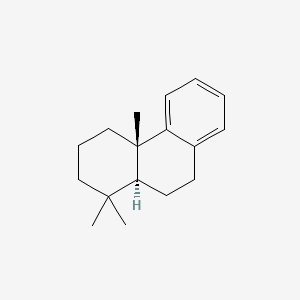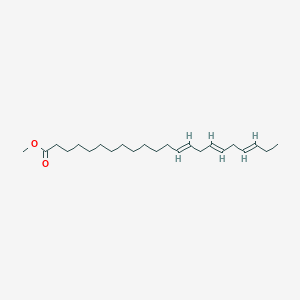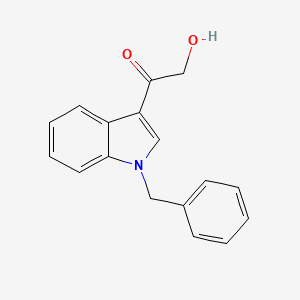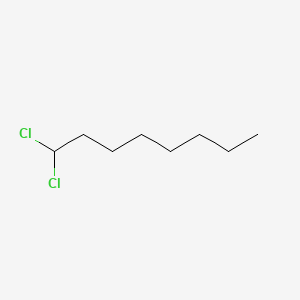
1,1-Dichlorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2This compound is typically a colorless liquid at room temperature and has a variety of applications in chemical synthesis and industrial processes .
Méthodes De Préparation
1,1-Dichlorooctane can be synthesized through several methods. One common synthetic route involves the chlorination of octane. This process typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the octane molecule. The reaction conditions often include controlled temperatures and the use of solvents to manage the reaction rate and yield .
Industrial production methods for this compound may involve large-scale chlorination processes where octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other chlorinated byproducts .
Analyse Des Réactions Chimiques
1,1-Dichlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of octene.
Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Applications De Recherche Scientifique
1,1-Dichlorooctane has several applications in scientific research and industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biological Studies: In biological research, this compound can be used to study the effects of chlorinated hydrocarbons on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and metabolism.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dichlorooctane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes and lead to toxic effects. The pathways involved in its metabolism include oxidation and conjugation reactions, which help in the detoxification and elimination of the compound from the body .
Comparaison Avec Des Composés Similaires
1,1-Dichlorooctane can be compared with other similar chlorinated hydrocarbons, such as:
1,1-Dichloroethane: This compound has a shorter carbon chain and different physical properties.
1,1-Dichlorobutane: Similar to this compound but with a shorter carbon chain, it is used in organic synthesis and as an intermediate in chemical manufacturing.
1,8-Dichlorooctane: This isomer has chlorine atoms at different positions on the carbon chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the balance of its physical and chemical properties, making it suitable for a range of applications in both research and industry.
Propriétés
Numéro CAS |
20395-24-8 |
|---|---|
Formule moléculaire |
C8H16Cl2 |
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
1,1-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |
Clé InChI |
OQYNFBPKTVQOKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
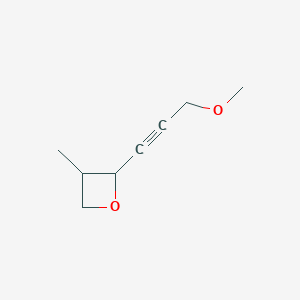
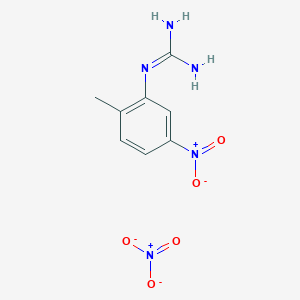
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
